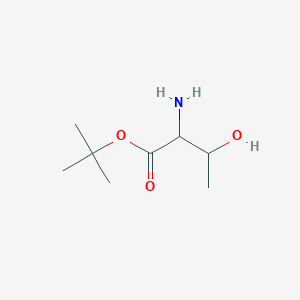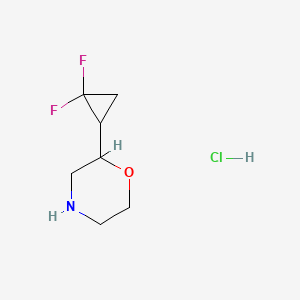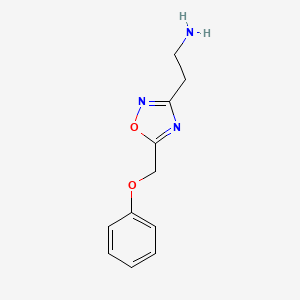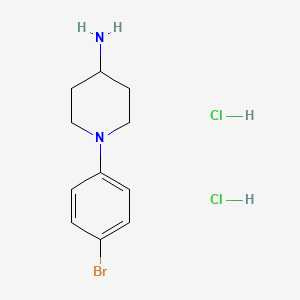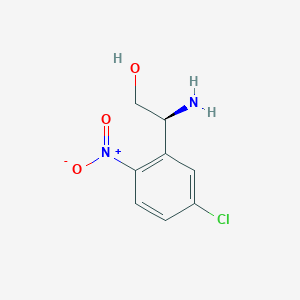
(2S)-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-OL is an organic compound with a complex structure that includes an amino group, a nitro group, and a chloro-substituted aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-OL typically involves the reaction of 2,4-dichloronitrobenzene with ammonia in the presence of a solvent like toluene. The reaction is carried out in an autoclave at elevated temperatures (around 160°C) and under nitrogen atmosphere to prevent oxidation. After the reaction, the product is purified through crystallization using methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-OL undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: Formation of 2-amino-2-(5-chloro-2-aminophenyl)ethan-1-OL.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Applications De Recherche Scientifique
(2S)-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-OL is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of complex organic molecules and intermediates.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential pharmaceutical intermediate in the development of new drugs.
Industry: In the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The nitro and chloro groups play a crucial role in enhancing the binding affinity and specificity of the compound towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-nitroaniline: Shares the chloro and nitro groups but lacks the aminoethanol moiety.
2-(5-Chloro-2-nitrophenyl)ethan-1-ol: Similar structure but lacks the amino group.
Uniqueness
(2S)-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-OL is unique due to the presence of both an amino group and a hydroxyl group on the ethan-1-OL moiety, which provides additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H9ClN2O3 |
|---|---|
Poids moléculaire |
216.62 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(5-chloro-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9ClN2O3/c9-5-1-2-8(11(13)14)6(3-5)7(10)4-12/h1-3,7,12H,4,10H2/t7-/m1/s1 |
Clé InChI |
ZUBSSHDNHDPASN-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)[C@@H](CO)N)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(CO)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13563149.png)
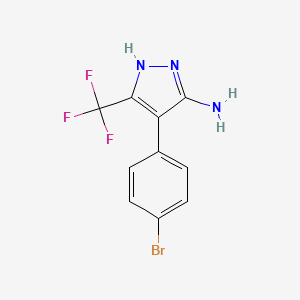
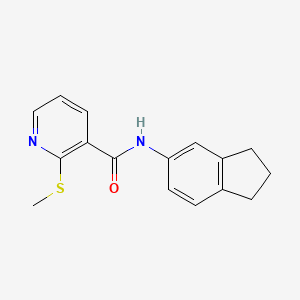
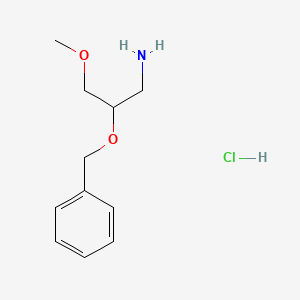

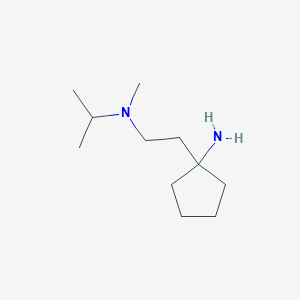
![2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B13563200.png)
![2-((7-(3-Bromophenyl)-2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)oxy)acetic acid](/img/structure/B13563205.png)
